molecular formula C13H12N4O B2939331 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one CAS No. 876898-01-0

5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B2939331
CAS No.: 876898-01-0
M. Wt: 240.266
InChI Key: MRKXGDLFRQWMOW-UHFFFAOYSA-N
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Description

5-[(Pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a pyridinylmethylamino substituent at position 5 of the benzimidazolone core. Its molecular formula is C₁₃H₁₂N₄O, with a molecular weight of 240.27 g/mol (calculated from the SMILES and InChI data) .

Properties

IUPAC Name

5-(pyridin-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-13-16-11-5-4-9(7-12(11)17-13)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKXGDLFRQWMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of 2-aminobenzimidazole with pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with molecular targets such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thermal Stability: Nitro/Nitramino Derivatives

Benzimidazolone derivatives with nitro or nitramino substituents exhibit variable thermal stability. Key examples include:

  • 5-[2′-(Nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one: Deflagration occurs at 199–201°C due to the destabilizing effect of the nitratoethyl group .
  • 5-Methylnitramino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one: Higher stability (deflagration at 278°C), attributed to the absence of the nitratoethyl group .
  • TriNBO (1) (Trinitrobenzimidazol-2-one) : Exceptional thermal resistance with decomposition at 339°C , highlighting the stabilizing effect of nitro groups without nitramine linkages .

Table 1. Thermal Decomposition Profiles

Compound Decomposition/Deflagration Temperature (°C) Key Substituents
5-[2′-(Nitroxyethyl)nitramino]-4,6-dinitro derivative 199–201 Nitratoethyl nitramino
5-Methylnitramino-4,6-dinitro derivative 278 Methylnitramino
TriNBO (1) 339 Trinitro

Insight : Nitratoethyl groups reduce thermal stability, while nitro groups enhance it. The target compound lacks these substituents, suggesting intermediate stability, though experimental data are needed.

Anti-Quorum Sensing Agents

Simpler benzimidazolone derivatives inhibit bacterial virulence in Pseudomonas aeruginosa:

  • 1,3-Dihydro-2H-benzimidazol-2-one (22a) : Inhibits elastase, pyocyanin, and biofilm formation at 50–100 µM .
  • 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (22b) and 1,3-Diacetyl derivative (22c) : Show similar anti-virulence effects, with acetyl groups marginally improving activity .

Key Difference: The target compound’s pyridinylmethylamino group may enhance bioavailability or target specificity compared to 22a–c, but this requires validation.

Antiviral Compounds
  • Compound 1453 [1-(2-(diethylamino)ethyl)-6-(imidazol-1-yl)-1,3-dihydro-2H-benzimidazol-2-one]: Inhibits bovine viral diarrhea virus (BVDV) replication, acting as an RNA replicase inhibitor . The diethylaminoethyl and imidazole groups likely contribute to its antiviral mechanism.

Pharmacologically Active Derivatives

  • Domperidone [1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one]: A dopamine antagonist used clinically for gastrointestinal motility disorders . The chloropropyl group enhances lipophilicity, aiding blood-brain barrier penetration.
  • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one (): The amino group at position 5 may confer distinct reactivity or binding properties compared to the pyridinylmethylamino group.

Structural Analogs with Heterocyclic Modifications

  • 5-[(4-Methylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one (): The methylbenzyl group replaces pyridinylmethyl, altering steric and electronic properties.

Biological Activity

The compound 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one (C13H12N4O) is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzimidazole core substituted with a pyridinylmethyl amino group. Its molecular structure can be represented as follows:

Molecular Formula C13H12N4O\text{Molecular Formula C}_{13}\text{H}_{12}\text{N}_{4}\text{O}

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with benzimidazole scaffolds exhibit broad-spectrum activity against various bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogensMIC (µg/ml)Reference
Compound AStaphylococcus aureus4
Compound BEscherichia coli8
This compoundCandida albicansTBD

Recent literature emphasizes the importance of the benzimidazole nucleus in developing new antimicrobial agents. The presence of the pyridinylmethyl group may enhance the compound's interaction with bacterial cell membranes or enzymes involved in cell wall synthesis.

Anticancer Activity

Research has also indicated that benzimidazole derivatives possess anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study:
In a study investigating various benzimidazole derivatives, it was found that certain analogs exhibited potent cytotoxic effects against human cancer cell lines, including breast and colon cancer. The specific activity of this compound against these cell lines is still under investigation but shows promise based on structural similarities to known active compounds.

Anti-inflammatory Activity

Benzimidazole derivatives have also been reported to exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Table 2: Anti-inflammatory Effects of Benzimidazole Derivatives

CompoundInflammatory ModelEffect ObservedReference
Compound CCarrageenan-induced edema in ratsSignificant reduction in paw swelling
This compoundTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can modulate pathways involved in inflammation and cancer progression.
  • DNA Interaction : Some benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Q & A

Basic: What are standard synthetic protocols for preparing 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one?

Answer:
The synthesis of benzimidazolone derivatives typically involves cyclization of ortho-phenylenediamine precursors. A validated method for analogous compounds (e.g., 5-substituted benzimidazolones) uses triphosgen (a safer alternative to phosgene) and sodium hydroxide in dichloromethane under reflux for 24 hours to form the benzimidazolone core . Subsequent functionalization at the 5-position can be achieved via nucleophilic substitution or reductive amination. For example, introducing the pyridinylmethyl group may involve coupling 2-(aminomethyl)pyridine with a pre-functionalized benzimidazolone intermediate under mild basic conditions (e.g., K2_2CO3_3 in DMF) .

Key Considerations:

  • Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
  • Monitor reaction progress via TLC or HPLC (C18 columns, UV detection at 254 nm) .

Basic: How is the purity and structural identity of this compound confirmed in academic research?

Answer:

  • Purity Analysis :
    • HPLC : Use reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water (0.1% formic acid). A purity threshold of ≥95% is typical for biological assays .
    • Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C13_{13}H13_{13}N4_4O requires C 62.63%, H 5.26%, N 22.47%) .
  • Structural Confirmation :
    • NMR : 1^1H NMR should show characteristic peaks: δ ~7.5–8.5 ppm (pyridine protons), δ ~6.5–7.5 ppm (benzimidazolone aromatic protons), and δ ~4.5 ppm (CH2_2NH linkage) .
    • FTIR : Confirm NH stretching (~3200 cm1^{-1}), carbonyl (C=O, ~1700 cm1^{-1}), and aromatic C=N (~1600 cm1^{-1}) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

  • Reagent Stoichiometry : Excess triphosgen (1.2–1.5 equivalents) ensures complete cyclization, minimizing residual diamine byproducts .
  • Solvent Choice : Dichloromethane or THF improves solubility of intermediates, while methanol/water mixtures facilitate crystallization .
  • Catalysis : Anhydrous MgCl2_2 (5 mol%) can accelerate coupling reactions involving pyridinylmethyl amines, reducing reaction time from 24 to 8 hours .
  • Scale-Up Challenges :
    • Control exothermic reactions (e.g., triphosgen activation) using ice baths and slow reagent addition .
    • For hygroscopic intermediates, use inert atmospheres (N2_2/Ar) to prevent hydrolysis .

Advanced: How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?

Answer:

  • Case Example : If NMR suggests a planar benzimidazolone ring but X-ray crystallography reveals puckering, consider:
    • Dynamic Effects : Solution-state NMR averages conformers, while X-ray captures a static structure. Perform variable-temperature NMR to detect ring flexibility .
    • Crystal Packing Forces : Non-covalent interactions (e.g., π-stacking in pyridine rings) may distort solid-state geometry .
  • Mitigation Strategies :
    • Use DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers and compare with experimental data .
    • Validate with complementary techniques (e.g., 13^{13}C NMR CP/MAS for solid-state analysis) .

Advanced: What strategies are used to evaluate biological activity of this compound?

Answer:

  • Target Identification :
    • Molecular Docking : Screen against kinase or GPCR targets (e.g., using AutoDock Vina) due to structural similarity to known benzimidazole-based inhibitors .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} via fluorescence-based assays (e.g., trypsin-like proteases using Z-Gly-Pro-Arg-AMC substrate) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with doxorubicin as a positive control .
  • Data Interpretation :
    • Compare activity with structural analogs (e.g., 5-nitro or 5-chloro derivatives) to establish SAR .

Advanced: How can researchers resolve low solubility in aqueous buffers for in vivo studies?

Answer:

  • Formulation Adjustments :
    • Use co-solvents like DMSO (<5% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without toxicity .
    • Prepare phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 for intravenous administration .
  • Prodrug Design : Introduce ionizable groups (e.g., carboxylate or phosphate esters) at the pyridine nitrogen to improve hydrophilicity .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Hazard Mitigation :
    • Wear nitrile gloves and goggles due to potential irritancy (Xi hazard classification) .
    • Avoid inhalation of fine powders; use fume hoods during synthesis .
  • Waste Disposal :
    • Neutralize acidic/basic byproducts before disposal. Incinerate halogenated waste (if applicable) per EPA guidelines .

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